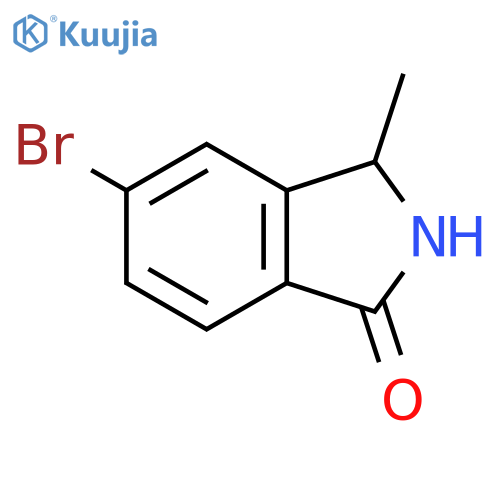

Cas no 1780973-14-9 (1H-Isoindol-1-one, 5-bromo-2,3-dihydro-3-methyl-)

1780973-14-9 structure

商品名:1H-Isoindol-1-one, 5-bromo-2,3-dihydro-3-methyl-

CAS番号:1780973-14-9

MF:C9H8BrNO

メガワット:226.06992149353

CID:6486719

1H-Isoindol-1-one, 5-bromo-2,3-dihydro-3-methyl- 化学的及び物理的性質

名前と識別子

-

- 5-Bromo-3-methyl-2,3-dihydro-isoindol-1-one

- 1H-Isoindol-1-one, 5-bromo-2,3-dihydro-3-methyl-

- 5-Bromo-3-methylisoindolin-1-one

-

- インチ: 1S/C9H8BrNO/c1-5-8-4-6(10)2-3-7(8)9(12)11-5/h2-5H,1H3,(H,11,12)

- InChIKey: RDJDCBIHMNWYEC-UHFFFAOYSA-N

- ほほえんだ: C1(=O)C2=C(C=C(Br)C=C2)C(C)N1

じっけんとくせい

- 密度みつど: 1.535±0.06 g/cm3(Predicted)

- ふってん: 386.8±42.0 °C(Predicted)

- 酸性度係数(pKa): 13.81±0.40(Predicted)

1H-Isoindol-1-one, 5-bromo-2,3-dihydro-3-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1293605-1g |

5-Bromo-3-methyl-2,3-dihydro-isoindol-1-one |

1780973-14-9 | 95% | 1g |

$1545 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1293605-5g |

5-Bromo-3-methyl-2,3-dihydro-isoindol-1-one |

1780973-14-9 | 95% | 5g |

$5595 | 2024-07-28 |

1H-Isoindol-1-one, 5-bromo-2,3-dihydro-3-methyl- 関連文献

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

1780973-14-9 (1H-Isoindol-1-one, 5-bromo-2,3-dihydro-3-methyl-) 関連製品

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 57707-64-9(2-azidoacetonitrile)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量